Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
Description
Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate (CAS: 2490404-03-8) is a fluorinated thiazole derivative with a molecular weight of 276.1 g/mol and a purity of ≥95% . The compound features a 1,3-thiazole core substituted with two chlorine atoms at positions 2 and 5, and a 2,2-difluoroacetate ester group at position 2.
Properties
IUPAC Name |
ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO2S/c1-2-14-5(13)7(10,11)3-4(8)15-6(9)12-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXVJBYQNIDMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(SC(=N1)Cl)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 2,5-dichloro-1,3-thiazole with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide in aqueous solution can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used for these reactions.
Major Products Formed
Substitution Reactions: Products include substituted thiazole derivatives with various functional groups.
Hydrolysis: The major product is 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that it exhibits:
- Bactericidal Activity : Effective against Gram-positive and Gram-negative bacteria.
- Fungicidal Properties : Inhibits growth of various fungal strains.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored its efficacy against Staphylococcus aureus and found a minimum inhibitory concentration (MIC) of 8 µg/mL .
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Disruption of the cell cycle at the G1 phase.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 10 | ROS generation |
| A549 | 12 | Cell cycle arrest at G1 phase |
Agricultural Applications
The compound also shows promise in agricultural applications as a pesticide or herbicide due to its ability to disrupt metabolic pathways in target organisms.
Herbicidal Activity
Research indicates that this compound can inhibit the growth of certain weeds by interfering with photosynthetic processes.
Field Trials :
In field trials conducted on common weed species, application rates of 200 g/ha resulted in over 80% control within two weeks post-treatment .
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The thiazole ring and difluoroacetate group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analysis
The compound is compared to three analogs (Table 1):
Key Observations :
- Substituent Effects : The target compound’s thiazole core provides a heterocyclic scaffold distinct from the benzene ring in Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate . The thiazole’s nitrogen and sulfur atoms may enhance coordination in metal-catalyzed reactions compared to purely aromatic analogs.
- Electron-Withdrawing Groups: Both the target compound and Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate feature 2,2-difluoroacetate groups, which increase electrophilicity at the carbonyl carbon, favoring nucleophilic substitution.
- Ionic vs. Neutral Forms : The sodium carboxylate derivative lacks the ester group, rendering it water-soluble but less reactive in organic solvents compared to the target compound.
Physicochemical Properties
Limited data are available for these compounds, but trends can be inferred:
- Polarity : The sulfonamide-containing analog is expected to exhibit higher polarity due to the sulfonyl group, whereas the sodium carboxylate is ionic and highly polar.
- Thermal Stability: The 2,2-difluoroacetate group in the target compound and Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate may lower melting points compared to non-fluorinated analogs due to reduced crystallinity.
Biological Activity
Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its anticancer effects, antimicrobial activity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 253.06 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The thiazole ring is known for its role in enhancing cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been shown to interact with key cellular pathways that regulate cell survival and proliferation.
- Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups (like chlorine) enhances the compound's potency against cancer cells .
-
Case Studies :
- In vitro studies demonstrated that this compound has an IC value significantly lower than standard chemotherapeutic agents like doxorubicin in certain cancer cell lines .
- A study reported that derivatives with similar thiazole structures showed promising results against human glioblastoma and melanoma cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition :
Data Summary
Q & A
Q. What are the key synthetic routes and optimization strategies for Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the thiazole core. For example, intermediates like sodium 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate can be prepared via nucleophilic substitution or coupling reactions . Ethylation of the carboxylate group is achieved using ethanol under acidic or catalytic conditions. Optimization includes:
- Reaction Temperature : Refluxing in polar aprotic solvents (e.g., DMSO) for 18 hours to enhance yield .
- Purification : Distillation under reduced pressure followed by crystallization in water-ethanol mixtures (yields ~65%) .
Table 1 : Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMSO, 18h reflux | 65 | 95% |
| DMF, 24h reflux | 58 | 90% |
| Ethanol, glacial acetic acid | 72* | 97%* |
| *Hypothetical data for illustration. |
Q. What intermediates are critical in the synthesis of this compound?
- Methodological Answer : Key intermediates include:
- Sodium 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate : Prepared via chlorination of thiazole precursors and subsequent carboxylation .
- Ethyl 2,2-difluoroacetate : Synthesized by esterification of difluoroacetic acid with ethanol under acidic conditions .
These intermediates are characterized by NMR and mass spectrometry to ensure structural fidelity before proceeding to coupling reactions.
Advanced Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the stereochemistry and substituent positions. For example:
- Refinement Software : SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution data .
- Data Collection : Crystals are mounted at 293 K, with mean C–C bond accuracy of 0.005 Å and R factor ≤0.044 .
Table 2 : Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Resolution (Å) | 0.84 |
| R factor | 0.044 |
| *Data adapted from thiazole-derivative studies . |
Q. What mechanistic insights explain the reactivity of the dichloro-thiazole moiety?
- Methodological Answer : The electron-withdrawing Cl substituents on the thiazole ring polarize the C–S bonds, enhancing electrophilic reactivity. For instance:
- Nucleophilic Substitution : The 4-position of the thiazole is susceptible to attack by carboxylate anions, forming acetates .
- Fluorination : Difluoroacetate groups are introduced via radical or nucleophilic pathways, with 19F NMR monitoring reaction progress .
Computational studies (DFT) can model charge distribution to predict reactivity hotspots.
Q. How do structural modifications impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs to identify pharmacophoric elements. For example:
- Thiazole Ring : Essential for antimicrobial activity; removal reduces potency by 80% .
- Fluorine Substituents : Enhance metabolic stability and membrane permeability .
Table 3 : Biological Activity of Analogues
| Compound Modification | IC₅₀ (μM) | Target |
|---|---|---|
| Dichloro-thiazole + difluoro | 0.12 | Topoisomerase II |
| Monochloro-thiazole | 1.4 | Topoisomerase II |
| *Hypothetical data for illustration. |
Q. How should researchers address contradictory spectroscopic data?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities or tautomerism. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
